
3-(2-Methoxyphenyl)acrylaldehyde
Overview
Description
3-(2-Methoxyphenyl)acrylaldehyde, also known as (E)-2-methoxycinnamaldehyde (CAS 1504-74-1), is an α,β-unsaturated aldehyde with the molecular formula C₁₀H₁₀O₂ and a molecular weight of 162.19 g/mol . It features a methoxy group (-OCH₃) at the ortho position of the phenyl ring, conjugated to an acrylaldehyde moiety. This compound is widely utilized in organic synthesis, including:
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(2-Methoxyphenyl)acrylaldehyde can be synthesized through the methylation of salicylaldehyde using dimethyl sulfate. The process involves the following steps :
- Dissolve 3 kg of sodium hydroxide in water to prepare a 30% solution.
- Add the solution containing 12.2 kg of salicylaldehyde and 80 L of water while heating to boiling.
- Slowly add 12.9 kg of dimethyl sulfate, maintaining reflux for approximately 3 hours.
- Continue refluxing for an additional 2-3 hours.
- Cool the mixture, separate the oil layer, and wash with 5% sodium hydroxide solution.
- Wash with water until the pH reaches 8, then dry with anhydrous potassium carbonate.
- Filter and distill under reduced pressure to obtain this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)acrylaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The methoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 2-Methoxycinnamic acid.
Reduction: Formation of 2-Methoxycinnamyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(2-Methoxyphenyl)acrylaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and the production of fragrances.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the manufacture of flavoring agents and as a precursor for various chemical compounds
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenyl)acrylaldehyde involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers: (E)- vs. (Z)-2-Methoxycinnamaldehyde
- Structural Difference : The (E)-isomer has substituents on opposite sides of the double bond, while the (Z)-isomer has them on the same side.
- Stability : The (E)-isomer (3-(2-Methoxyphenyl)acrylaldehyde) is more thermodynamically stable due to reduced steric hindrance between the methoxy group and aldehyde .
- Synthesis : The (E)-isomer is typically favored in Wittig and Prato reactions, as seen in and .
- Applications : The (E)-isomer is prioritized in drug synthesis (e.g., thrombolytic agents ), while the (Z)-isomer (CAS 76760-43-5) is less studied due to instability .
Substituted Phenylacrylaldehydes
a. 3-(4-Nitrophenyl)acrylaldehyde
- Structure: Features a nitro (-NO₂) group at the para position.
- Reactivity : The electron-withdrawing nitro group increases electrophilicity, enhancing reactivity in condensation reactions (e.g., with indolin-2-one to form compound 40 in ).
- Stability : Derivatives like 41a and 41b show isomer-dependent stability; 41b isomerizes 33% in solution, unlike 41a .
b. 3-(4-Hydroxy-3-methoxyphenyl)acrylaldehyde
- Structure : Contains both hydroxyl (-OH) and methoxy (-OCH₃) groups.
- Biological Activity : Exhibits superior antioxidant activity (docking score: -202) compared to this compound, likely due to enhanced electron-donating capacity from the dihydroxy structure .
- Synthetic Utility: Yields 79% in indolizine synthesis (compound 29), slightly lower than the 81% yield of 3-(4-dimethylaminophenyl)acrylaldehyde (compound 30) .
c. 4-Bromocinnamaldehyde (3-(4-Bromophenyl)acrylaldehyde)
- Structure : Bromine substituent at the para position.
- Reactivity : The electron-withdrawing bromine increases electrophilicity, making it a potent building block for halogenated organic compounds .
- Applications : Used in cross-coupling reactions and polymer synthesis.
Heteroaromatic Analogues
a. 3-(2-Thienyl)acrylaldehyde
- Structure : Replaces the phenyl ring with a thiophene group.
- Electronic Effects : The sulfur atom in thiophene alters conjugation, reducing aromaticity compared to phenyl derivatives.
- Applications : Primarily used in optoelectronic material synthesis due to thiophene’s conductive properties .
Alkyl-Substituted Derivatives
a. 2,4-Dimethylcinnamic Acid
- Structure : Methyl groups at the 2 and 4 positions of the phenyl ring.
- Steric Effects : Increased steric hindrance reduces reactivity in condensation reactions compared to this compound .
Key Data Table: Comparative Analysis
Biological Activity
3-(2-Methoxyphenyl)acrylaldehyde, also known as (E)-3-(2-methoxyphenyl)acrylaldehyde, is an organic compound with significant biological activity. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in cancer treatment and antimicrobial activity. This article reviews the biological activity of this compound, highlighting relevant studies, mechanisms of action, and potential applications.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C10H10O2
- CAS Number : 60125-24-8
- Molecular Weight : 162.19 g/mol
The compound features a methoxy group attached to a phenyl ring and an aldehyde functional group, contributing to its reactivity and biological properties.
Anticancer Properties
Recent studies have investigated the anticancer effects of this compound on various cancer cell lines. One notable study evaluated its effects on melanoma cells, demonstrating significant cytotoxicity. The compound induced apoptosis in melanoma cells through the activation of caspase pathways and modulation of mitochondrial membrane potential.
- Case Study : In vitro tests showed that treatment with this compound resulted in a dose-dependent decrease in cell viability in A375 melanoma cells, with an IC50 value of approximately 15 µM after 48 hours of exposure .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A375 (Melanoma) | 15 | Induction of apoptosis |
MCF-7 (Breast) | 20 | Inhibition of cell proliferation |
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. It exhibited promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve the disruption of bacterial cell membranes, leading to increased permeability and cell death.
- Research Findings : A study reported that the compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting its potential as a natural antimicrobial agent .
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways, characterized by increased caspase-3 and caspase-9 activity.
- Cell Cycle Arrest : It causes G1 phase arrest in cancer cells, inhibiting their proliferation.
- Antimicrobial Action : By disrupting bacterial membranes, it enhances permeability and induces cell lysis.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(2-Methoxyphenyl)acrylaldehyde, and how do reaction conditions impact yield?
- The compound is commonly synthesized via the oxidative Heck reaction using palladium catalysts (e.g., Pd(OAc)₂) and acrolein, achieving yields up to 92% under optimized conditions (24-hour reaction time, acetonitrile solvent, and pentane/diethylether elution) . Alternative methods include Friedel-Crafts alkylation with AlCl₃ catalysis, though yields may vary depending on substituent electronic effects . Key parameters include catalyst loading, solvent polarity, and temperature control to minimize side reactions.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- 1H and 13C NMR are critical for confirming the (E)-stereochemistry and methoxy group placement (e.g., δ 9.67 ppm for the aldehyde proton, δ 55.6 ppm for the methoxy carbon) . FTIR identifies functional groups (C=O stretch ~1946 cm⁻¹, conjugated C=C ~1620 cm⁻¹) . HRMS validates molecular weight (e.g., [M+H]+ calcd. 219.1385, found 219.1389) .
Q. How does the methoxy substituent influence the compound’s electronic and steric properties?
- The o-methoxy group enhances electron density on the aromatic ring via resonance, stabilizing intermediates in electrophilic reactions. Steric hindrance from the methoxy group can restrict rotational freedom, as observed in crystal structure analyses . This dual effect impacts reactivity in cross-coupling reactions and biological interactions .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound derivatives be achieved?
- Organocatalytic methods, such as asymmetric [10+2] cycloadditions, leverage chiral catalysts (e.g., L-proline derivatives) to induce enantioselectivity. Column chromatography (silica gel, pentane/Et₂O gradients) is essential for isolating enantiomers, with yields ranging from 66% to 86% depending on substituent bulkiness .
Q. What computational strategies predict the biological activity of this compound-based compounds?
- Docking studies using software like AutoDock Vina assess binding affinities to target proteins (e.g., enzymes in inflammation pathways). DFT calculations evaluate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity in Michael addition reactions . These methods align with experimental data on privileged substructures’ bioactivity .
Q. How do structural modifications (e.g., halogenation) alter the compound’s physicochemical and pharmacological properties?
- Bromination at the 3-position increases molecular weight and polar surface area, enhancing binding to hydrophobic protein pockets. For example, 3-bromo derivatives show improved inhibitory activity against kinases compared to the parent compound . Stability studies (TGA/DSC) reveal halogenated analogs have higher melting points, suggesting improved crystallinity .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
- Discrepancies in yields (e.g., 92% in Pd-catalyzed reactions vs. 66% in indene derivatives) arise from steric effects and competing side reactions. Optimization strategies include:
- Precatalyst activation (e.g., using dmphen ligands to stabilize Pd centers) .
- Solvent screening (polar aprotic solvents like DMF improve solubility of bulky intermediates) .
Q. Methodological Guidance
Q. What purification techniques are optimal for isolating this compound?
- Flash chromatography (silica gel, hexane/EtOAc gradients) effectively removes unreacted boronic acids and Pd residues . For sensitive aldehydes, low-temperature recrystallization (e.g., using EtOH/H₂O) minimizes decomposition .
Q. How can the compound’s stability be assessed under varying storage conditions?
- Accelerated stability studies (40°C/75% RH for 6 months) monitor aldehyde oxidation via HPLC. Addition of radical scavengers (e.g., BHT) or storage under inert gas (N₂) extends shelf life .
Q. What role does this compound play in synthesizing bioactive heterocycles?
- It serves as a key electrophile in multicomponent reactions (e.g., with isatoic anhydride and anilines) to form dihydroquinazolinones, which exhibit anti-inflammatory activity. Citric acid catalysis (20 mol%) enables mild, eco-friendly conditions (61% yield) .
Q. Tables
Table 1. Key Spectral Data for this compound
Technique | Observations | Reference |
---|---|---|
1H NMR | δ 9.67 (d, J = 7.9 Hz, CHO), 7.82 (d, J = 16.0 Hz, CH=CH), 3.87 (s, OCH₃) | |
13C NMR | δ 194.6 (CHO), 156.3 (C-O), 128.9 (CH=CH), 55.6 (OCH₃) | |
HRMS | [M+H]+: 219.1389 (Calcd. 219.1385) |
Table 2. Comparative Yields in Synthesis Methods
Method | Catalyst/Reagents | Yield (%) | Reference |
---|---|---|---|
Oxidative Heck Reaction | Pd(OAc)₂, acrolein | 92 | |
Friedel-Crafts Alkylation | AlCl₃, chloroacetyl chloride | 75 | |
DMP Oxidation | Dess-Martin periodinane | 86 |
Properties
IUPAC Name |
3-(2-methoxyphenyl)prop-2-enal | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-12-10-7-3-2-5-9(10)6-4-8-11/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVZAVRSVHUSPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2025551 | |
Record name | 2'-Methoxycinnamaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2025551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1504-74-1 | |
Record name | 2-Methoxycinnamaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1504-74-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-Methoxycinnamaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2025551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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